![molecular formula C31H52ClN B14665380 N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride CAS No. 38510-45-1](/img/structure/B14665380.png)
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride is a quaternary ammonium compound. It is characterized by the presence of a naphthalene ring attached to a dimethylamino group, which is further connected to an octadecyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride typically involves the reaction of N,N-dimethyl-1-naphthylamine with octadecyl chloride in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine.
Substitution: Bromide or iodide analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride involves its interaction with lipid bilayers in cell membranes. The compound’s hydrophobic octadecyl chain inserts into the lipid bilayer, while the hydrophilic quaternary ammonium group interacts with the polar head groups of the lipids. This interaction disrupts the membrane structure, leading to increased permeability and potential cell lysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-1-naphthylamine: Lacks the octadecyl chain, making it less effective as a surfactant.
N-Methyl-1-naphthylamine: Contains only one methyl group on the nitrogen, resulting in different chemical properties.
N,N-Dimethyl-α-naphthylamine: Similar structure but with different positioning of the naphthalene ring.
Uniqueness
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride is unique due to its long hydrophobic chain, which enhances its surfactant properties and makes it highly effective in disrupting lipid bilayers. This property is not shared by its similar compounds, making it particularly valuable in applications requiring strong surfactant activity.
Eigenschaften
CAS-Nummer |
38510-45-1 |
|---|---|
Molekularformel |
C31H52ClN |
Molekulargewicht |
474.2 g/mol |
IUPAC-Name |
dimethyl-(naphthalen-1-ylmethyl)-octadecylazanium;chloride |
InChI |
InChI=1S/C31H52N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-32(2,3)28-30-25-22-24-29-23-19-20-26-31(29)30;/h19-20,22-26H,4-18,21,27-28H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SROAZZDRGYVURC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
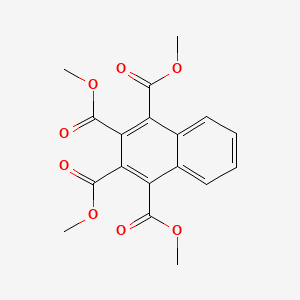

![3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14665332.png)
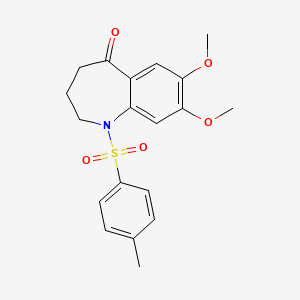
![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)

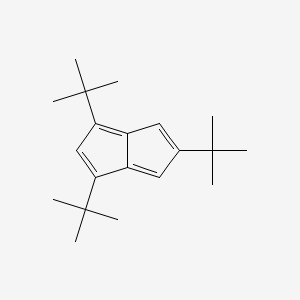
![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)
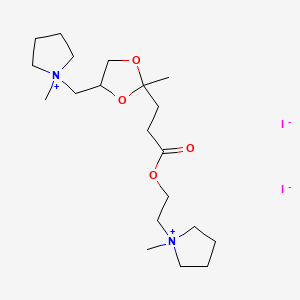
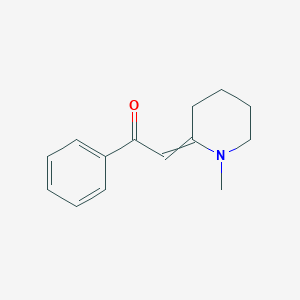
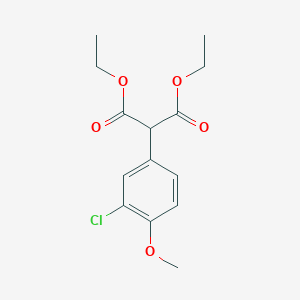
![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
